Ser-Pro
Overview
Description
Mechanism of Action
Target of Action
Ser-Pro, a dipeptide composed of serine (Ser) and proline (Pro), has been found to interact with various targets in the body. One of the primary targets of this compound is the protein phosphatase PPM1M . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets through a process known as phosphorylation. In the case of PPM1M, this compound has been found to regulate the function of this enzyme through multi-site phosphorylation . Specifically, this compound has four sequences (Ser27, Ser43, Ser60, and Thr254) that can be recognized by proline-directed kinases, and it has been found that Ser60 can be phosphorylated by cyclin-dependent kinase 5 (CDK5) in cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For instance, it has been found to influence the mitogen-activated protein kinase (MAPK) signaling pathway . This pathway plays a key role in regulating cellular processes such as growth, differentiation, and apoptosis. By influencing the MAPK pathway, this compound can have downstream effects on these cellular processes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented, it is known that peptides like this compound generally have good bioavailability. They are absorbed in the gut and distributed throughout the body, where they can interact with their targets. Metabolism and excretion of these peptides typically occur through enzymatic breakdown and renal clearance .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, the phosphorylation of PPM1M by this compound can lead to changes in the subcellular localization and phosphatase activity of PPM1M . These changes can, in turn, influence various cellular processes, potentially leading to effects such as improved renal function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the peptide and its ability to interact with its targets. Additionally, the presence of other molecules can influence the action of this compound, either by competing for the same targets or by modulating the activity of the targets .
Biochemical Analysis
Biochemical Properties
Serine-Proline (Ser-Pro) is involved in several biochemical reactions, primarily due to the presence of serine, which can participate in phosphorylation and other post-translational modifications. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cyclin-dependent kinases (Cdks) and protein phosphatases such as Cdc14 . These interactions are essential for regulating cell cycle progression and mitotic exit. The nature of these interactions often involves the phosphorylation and dephosphorylation of serine residues, which can alter the activity and function of target proteins.
Cellular Effects
Serine-Proline (this compound) has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the mitotic exit network (MEN) by interacting with Cdc14 phosphatase, leading to the dephosphorylation of cyclin-dependent kinase substrates . This interaction is crucial for the proper progression of the cell cycle and successful chromosome segregation. Additionally, this compound can impact gene expression by altering the phosphorylation status of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of Serine-Proline (this compound) involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of Cdc14 phosphatase, leading to the dephosphorylation of specific cyclin-dependent kinase substrates . This binding interaction is highly specific and is essential for the regulation of cell cycle progression. Additionally, this compound can influence gene expression by modulating the activity of transcription factors through phosphorylation and dephosphorylation events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Serine-Proline (this compound) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to a decrease in its effectiveness . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of Serine-Proline (this compound) can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular processes and overall organism health. At higher doses, toxic or adverse effects may be observed. Threshold effects have been reported, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . These findings highlight the importance of optimizing dosage levels for therapeutic applications of this compound.
Metabolic Pathways
Serine-Proline (this compound) is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, this compound can be metabolized by peptidases and proteases, leading to the release of free serine and proline . These amino acids can then enter various metabolic pathways, such as the serine biosynthesis pathway and the proline degradation pathway. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways.
Transport and Distribution
The transport and distribution of Serine-Proline (this compound) within cells and tissues are mediated by specific transporters and binding proteins. For instance, amino acid transporters can facilitate the uptake of this compound into cells, where it can interact with intracellular proteins and enzymes . The localization and accumulation of this compound within specific tissues and cellular compartments can significantly impact its biological activity and function.
Subcellular Localization
Serine-Proline (this compound) exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . For example, this compound may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can participate in various signaling pathways and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ser-Pro can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the synthesis of peptides . In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection of amino groups, activation of carboxyl groups, and coupling reactions to form peptide bonds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and can be optimized for the production of various peptides, including this compound .
Chemical Reactions Analysis
Types of Reactions
Ser-Pro undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized peptides, while reduction can yield reduced peptides with altered functional groups .
Scientific Research Applications
Ser-Pro has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study peptide synthesis and reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ser-Pro include other dipeptides formed from different amino acids, such as:
Ser-Leu: A dipeptide formed from L-serine and L-leucine, known for its role in regulating enzyme activity.
Ser-Arg-Pro: A tripeptide with potential therapeutic applications in treating kidney injury.
Uniqueness of this compound
This compound is unique due to its specific combination of L-serine and L-proline, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c9-5(4-11)7(12)10-3-1-2-6(10)8(13)14/h5-6,11H,1-4,9H2,(H,13,14)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXJMCUFIXCNI-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402478 | |
Record name | CHEBI:74820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23827-93-2 | |
Record name | CHEBI:74820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Serylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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